Amlexanox

Beschreibung

This compound is an antiallergic drug, clinically effective for atopic diseases, especially allergic asthma and rhinitis. This compound as a topical paste is a well tolerated treatment of recurrent aphthous ulcers. Recurrent aphthous ulcer (RAU) is the most prevalent oral mucosal disease in humans, estimated to affect between 5% and 50% of the general population.

The physiologic effect of this compound is by means of Decreased Histamine Release.

This compound is an anti-aphthous ulcer drug. This compound inhibits the synthesis and release of inflammatory mediators, including leukotrienes and histamine, from mast cells, neutrophils, and mononuclear cells. This compound also acts as a leukotriene D4 antagonist and a phosphodiesterase inhibitor. This compound decreases the time ulcers take to heal as well as the pain associated with the ulcers.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and is indicated for airway obstruction and has 1 investigational indication.

SRA-A antagonist; structure given in first source

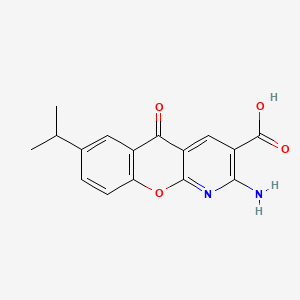

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-oxo-7-propan-2-ylchromeno[2,3-b]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c1-7(2)8-3-4-12-9(5-8)13(19)10-6-11(16(20)21)14(17)18-15(10)22-12/h3-7H,1-2H3,(H2,17,18)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRYPYWGNKJSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022595 | |

| Record name | Amlenanox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amlexanox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.46e-01 g/L | |

| Record name | Amlexanox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

68302-57-8 | |

| Record name | Amlexanox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68302-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amlexanox [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068302578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amlexanox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01025 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amlenanox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 68302-57-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMLEXANOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRL1C2459K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amlexanox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Amlexanox: A Technical Guide to its Anti-Inflammatory Mechanisms of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract

Amlexanox is a therapeutic agent with well-documented anti-inflammatory and anti-allergic properties, clinically approved for the treatment of recurrent aphthous ulcers and used in certain regions for asthma and allergic rhinitis.[1][2][3] Initially, its mechanism was attributed to the inhibition of chemical mediator release from mast cells.[4] However, recent research has unveiled a more complex and nuanced mechanism of action, centering on its role as a selective inhibitor of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase-epsilon (IKKε).[5][6] Furthermore, studies have identified its capacity to inhibit phosphodiesterase 4B (PDE4B), leading to the modulation of critical inflammatory signaling pathways such as NF-κB, STAT3, and MAP Kinase.[7][8][9] This guide provides an in-depth technical overview of the core anti-inflammatory mechanisms of this compound, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the key pathways and workflows.

Core Mechanism of Action: Dual Inhibition of TBK1 and IKKε

The primary and most extensively studied mechanism of this compound's anti-inflammatory effect is its function as a specific, ATP-competitive inhibitor of TBK1 and IKKε.[5] These non-canonical IκB kinases are central integrators of signals for the innate immune response, particularly in the pathways leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[5][6]

Elevated activity of TBK1 and IKKε is associated with numerous inflammatory conditions and metabolic disorders.[5][10] These kinases are activated by various stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Upon activation, TBK1 and IKKε phosphorylate key transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and IRF7.[6][11] This phosphorylation event causes the dimerization and nuclear translocation of IRF3/7, where they bind to IFN-stimulated response elements (ISREs) in the promoter regions of target genes, inducing the expression of type I IFNs (e.g., IFN-α, IFN-β) and other pro-inflammatory genes.[11]

This compound directly binds to the ATP-binding pocket of TBK1 and IKKε, preventing their kinase activity.[5] This blockade inhibits the phosphorylation of IRF3, thereby suppressing the entire downstream cascade.[11] This action effectively dampens the excessive inflammatory response characteristic of various autoimmune and metabolic diseases.[12] Notably, at concentrations that inhibit TBK1/IKKε, this compound does not affect the canonical IκB kinases IKKα and IKKβ, highlighting its specificity.[5]

Caption: this compound inhibits the TBK1/IKKε signaling pathway.

Secondary Mechanism: Phosphodiesterase (PDE) Inhibition

More recent evidence has revealed a complementary mechanism of action for this compound involving the inhibition of phosphodiesterases, particularly PDE4B.[7][13] This mechanism is independent of its effects on TBK1/IKKε and is crucial for its activity against classical inflammation, such as that induced by lipopolysaccharide (LPS) in macrophages.[7]

Cyclic adenosine monophosphate (cAMP) is a critical second messenger that generally exerts anti-inflammatory effects. It activates Protein Kinase A (PKA), which in turn can phosphorylate and inhibit components of pro-inflammatory pathways. PDEs are enzymes that degrade cAMP, thus terminating its signaling. By inhibiting PDE4B, this compound prevents the degradation of cAMP, leading to elevated intracellular cAMP levels and sustained PKA activation.[7][13]

This increase in cAMP/PKA signaling has two major downstream consequences:

-

Inhibition of the NF-κB Pathway: PKA can interfere with the NF-κB signaling cascade at multiple points, ultimately preventing the nuclear translocation of the p65 subunit and reducing the transcription of pro-inflammatory genes like TNF-α and IL-6.[7]

-

Inhibition of the MAPK/ERK Pathway: The cAMP/PKA axis also suppresses the extracellular signal-regulated kinase (ERK)/activator protein-1 (AP-1) signaling pathway, further contributing to the reduction of inflammatory mediator production.[7][13]

This PDE-inhibitory action also likely underlies the historically observed effects of this compound on mast cells, where increased cAMP levels are known to inhibit the release of histamine and leukotrienes.[4][14]

Caption: this compound inhibits PDE4B to increase cAMP and suppress inflammation.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the inhibitory activity and effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Source |

|---|---|---|---|

| IKKε | Myelin Basic Protein (MBP) Phosphorylation | ~1-2 µM | [11] |

| TBK1 | Myelin Basic Protein (MBP) Phosphorylation | ~1-2 µM | [11] |

| PDE4B | Enzyme Inhibition Assay | Direct inhibition confirmed | [7][13] |

| PDE1C, PDE3A, PDE3B | Enzyme Inhibition Assay | Direct inhibition confirmed |[7] |

Table 2: Effects of this compound on Inflammatory Markers and Processes

| Model System | Treatment | Effect | Finding | Source |

|---|---|---|---|---|

| LPS-activated macrophages | This compound | Pro-inflammatory Mediator Production | Significantly inhibited production of NO, TNF-α, IL-6 | [7][13] |

| LPS-activated macrophages | This compound | Anti-inflammatory Cytokine Production | Increased IL-10 levels | [7] |

| Human PBMCs | This compound + TLR agonists | Type I IFN Production | Inhibited production induced by TLR3, TLR7, and TLR9 agonists | [12] |

| Ovariectomized (OVX) mice | 100 mg/kg this compound, p.o. | Bone Loss | Effectively prevented OVX-induced bone loss by suppressing osteoclast activity | [11] |

| Diet-induced obese mice | This compound | Weight and Metabolism | Prevented and reversed obesity, improved insulin sensitivity | [11] |

| Human patients with aphthous ulcers | 5% this compound topical paste | Ulcer Healing (Day 3) | 21% of patients had complete healing vs. 8% with no treatment | [15] |

| Human patients with aphthous ulcers | 5% this compound topical paste | Pain Resolution (Day 3) | 44% of patients had complete pain resolution vs. 20% with no treatment |[15] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for assays used to characterize this compound's mechanism of action.

In Vitro TBK1/IKKε Kinase Inhibition Assay

This protocol describes a method to determine the IC50 of this compound against TBK1 or IKKε, based on the principles of kinase activity assays mentioned in the literature.[11]

Objective: To quantify the inhibitory effect of this compound on TBK1/IKKε kinase activity.

Materials:

-

Recombinant human TBK1 or IKKε enzyme.

-

Myelin Basic Protein (MBP) as a substrate.

-

This compound stock solution (e.g., in DMSO).

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA).

-

[γ-³²P]ATP or ATP and phosphospecific antibodies for non-radioactive detection.

-

96-well microplates.

-

Phosphocellulose paper and scintillation counter (for radioactive method) or Western blot equipment (for non-radioactive method).

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in kinase assay buffer, ranging from high micromolar to nanomolar concentrations. Include a DMSO-only vehicle control.

-

Reaction Setup: In a 96-well plate, add 10 µL of each this compound dilution (or vehicle control).

-

Enzyme Addition: Add 20 µL of a solution containing the recombinant TBK1 or IKKε enzyme and the MBP substrate to each well.

-

Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the kinase reaction by adding 20 µL of a solution containing ATP (spiked with [γ-³²P]ATP for the radioactive method) to each well. The final ATP concentration should be at or near its Km for the enzyme.

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Termination of Reaction: Stop the reaction by adding phosphoric acid or SDS-PAGE loading buffer.

-

Detection:

-

Radioactive Method: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity on the MBP substrate using a scintillation counter.

-

Non-Radioactive Method: Run the reaction products on an SDS-PAGE gel, transfer to a membrane, and probe with a phosphospecific antibody that recognizes phosphorylated MBP.

-

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Macrophage Anti-Inflammatory Assay (LPS Model)

This protocol outlines a workflow to assess this compound's ability to suppress the production of pro-inflammatory cytokines in macrophages, a method central to studies of classical inflammation.[7][9][16]

Caption: Workflow for assessing this compound's effect on LPS-stimulated macrophages.

Western Blotting for Phosphorylated Signaling Proteins

This protocol details the detection of phosphorylated proteins (e.g., p-TBK1, p-IRF3, p-p65) to confirm the inhibition of specific signaling pathways by this compound.

Objective: To visualize and semi-quantify the levels of key phosphorylated signaling proteins following cell treatment.

Materials:

-

Cell lysates from a relevant experiment (e.g., Protocol 4.2).

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-p65, anti-p65, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins by size is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-p-p65) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Final Washing: Repeat the washing step (Step 7).

-

Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize data, the membrane can be stripped of antibodies and re-probed with an antibody for the total protein (e.g., anti-p65) and/or a loading control (e.g., β-actin).

-

Analysis: Quantify the band intensity using densitometry software. Express the level of the phosphorylated protein relative to the total protein or loading control.

Conclusion

The anti-inflammatory mechanism of this compound is multifaceted, extending beyond its initial characterization as a mast cell stabilizer. Its core activity as a potent and specific dual inhibitor of the non-canonical kinases TBK1 and IKKε places it as a key modulator of the innate immune response and type I interferon production.[5][11] This is complemented by a distinct, TBK1/IKKε-independent mechanism involving the inhibition of PDE4B, which elevates intracellular cAMP to suppress the NF-κB and MAPK/ERK pathways.[7] This dual-pronged approach, targeting multiple nodes within the inflammatory network, explains its efficacy in a range of conditions from localized oral inflammation to systemic metabolic disease.[1][10] The detailed understanding of these mechanisms, supported by robust quantitative data and reproducible experimental protocols, provides a solid foundation for the continued investigation and potential repurposing of this compound for a variety of inflammatory and autoimmune disorders.

References

- 1. Effectiveness of this compound and Adcortyl for the treatment of recurrent aphthous ulcers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the Treatment of Recurrent Aphthous Ulcers - Page 3 [medscape.com]

- 3. Management of major recurrent aphthous ulcers with 5% this compound oral paste and rebamipide tablets- A case report with a brief literature review - IP Int J Periodontol Implantol [ijpi.in]

- 4. Mechanism of action of an antiallergic agent, this compound (AA-673), in inhibiting histamine release from mast cells. Acceleration of cAMP generation and inhibition of phosphodiesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. invivogen.com [invivogen.com]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. This compound exerts anti-inflammatory actions by targeting phosphodiesterase 4B in lipopolysaccharide-activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Specific IKKε/TBK1 Inhibitor this compound Suppresses Human Melanoma by the Inhibition of Autophagy, NF-κB and MAP Kinase Pathways [mdpi.com]

- 9. This compound attenuates LPS-induced neuroinflammatory responses in microglial cells via inhibition of NF-κB and STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The TBK1/IKKε inhibitor this compound improves dyslipidemia and prevents atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. immune-system-research.com [immune-system-research.com]

- 12. This compound inhibits production of type I interferon and suppresses B cell differentiation in vitro: a possible therapeutic option for systemic lupus erythematosus and other systemic inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound: A Novel Therapeutic for Atopic, Metabolic, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound oral paste: a novel treatment that accelerates the healing of aphthous ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound attenuates LPS-induced neuroinflammatory responses in microglial cells via inhibition of NF–κB and STAT3 sign… [ouci.dntb.gov.ua]

Amlexanox: A Technical Guide to its Function as a Dual IKKε and TBK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Amlexanox is a selective inhibitor of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).[1] Initially approved for the treatment of aphthous ulcers and asthma due to its anti-inflammatory and anti-allergic properties, its role as a dual kinase inhibitor has garnered significant interest for its therapeutic potential in a range of diseases, including metabolic disorders, cancer, and inflammatory conditions.[1][2] This guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effects by competing with ATP for binding to the catalytic sites of IKKε and TBK1.[1] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby modulating key cellular processes. Notably, at concentrations effective against IKKε and TBK1, this compound does not significantly inhibit the canonical IKKα and IKKβ kinases, highlighting its specificity.[1]

The IKKε/TBK1 signaling axis is a critical component of the innate immune system. These kinases are activated by various stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which are recognized by pattern recognition receptors (PRRs). Upon activation, IKKε and TBK1 phosphorylate transcription factors such as interferon regulatory factor 3 (IRF3) and IRF7.[3][4] This phosphorylation event leads to their dimerization and translocation to the nucleus, where they induce the expression of type I interferons (IFN-I) and other inflammatory genes.[3][4] this compound's inhibition of IKKε and TBK1 blocks these downstream events, leading to a reduction in the inflammatory response.[2]

Quantitative Data

The inhibitory activity of this compound against IKKε and TBK1 has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Kinase | IC50 (μM) | Assay Type | Reference |

| IKKε | ~1-2 | Myelin Basic Protein (MBP) Phosphorylation | [5][6][7] |

| TBK1 | ~1-2 | Myelin Basic Protein (MBP) Phosphorylation | [5][6][7] |

| IKKα | No significant inhibition | Kinase Panel Screen | [1] |

| IKKβ | No significant inhibition | Kinase Panel Screen | [1] |

In cellular assays, this compound has been shown to inhibit the phosphorylation of downstream targets, confirming its activity in a biological context. For instance, in 3T3-L1 adipocytes, this compound blocks the polyinosinic:polycytidylic acid (poly I:C)-stimulated phosphorylation of IRF3.[6]

| Cell Line | Treatment | Effect | Reference |

| 3T3-L1 Adipocytes | This compound + Poly I:C | Reduced IRF3 phosphorylation at Ser396 | [6] |

| RAW264.7 Macrophages | This compound + LPS/Poly I:C | Reduced IRF3 phosphorylation | [6] |

| SK-Mel-28 Melanoma Cells | 50 µM this compound | Significantly inhibited NF-κB p65 phosphorylation | [8] |

| HEC-1A & Ishikawa Endometrial Cancer Cells | This compound | Decreased MKI67 mRNA levels in a dose-dependent manner | [9] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound's inhibitory activity.

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by IKKε or TBK1.

-

Reaction Setup: Prepare a reaction mixture containing recombinant IKKε or TBK1 enzyme, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase reaction buffer.

-

Compound Addition: Add varying concentrations of this compound (typically a serial dilution from a high concentration, e.g., 50 µM) or DMSO (vehicle control) to the reaction mixture.[7]

-

Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the mixture at 30°C for a specified time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a stop solution, such as an EDTA-containing buffer.

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

-

Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate via autoradiography or scintillation counting.

-

Luminescence-Based Assay: Use an assay like ADP-Glo™, which measures the amount of ADP produced, correlating with kinase activity.

-

ELISA: Use a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

This method is used to assess the effect of this compound on the phosphorylation of the downstream target IRF3 in cells.

-

Cell Culture and Treatment: Plate cells (e.g., RAW264.7 macrophages) and allow them to adhere. Treat the cells with this compound or DMSO for a specified pre-incubation period.[6]

-

Stimulation: Stimulate the cells with an inducer of the IKKε/TBK1 pathway, such as lipopolysaccharide (LPS) or poly I:C, for a defined time.[6]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with a primary antibody specific for phosphorylated IRF3 (e.g., anti-phospho-IRF3 Ser396).[6][10][11]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Also probe for total IRF3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.[10]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative levels of phosphorylated IRF3.

CETSA is a powerful technique to confirm the direct binding of a drug to its target protein in a cellular environment.[12]

-

Cell Treatment: Treat intact cells with either this compound or a vehicle control (DMSO) and incubate to allow for drug distribution across the cell membrane and binding to the target.[13]

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[13]

-

Lysis: Lyse the cells, for example, by freeze-thaw cycles or using a lysis buffer.

-

Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[13]

-

Analysis of Soluble Fraction: Collect the supernatant, which contains the soluble, non-aggregated proteins.

-

Detection: Analyze the amount of soluble IKKε or TBK1 remaining at each temperature using Western blotting or other protein detection methods.

-

Data Interpretation: A ligand-bound protein is typically more thermally stable. Therefore, in the this compound-treated samples, a higher amount of soluble IKKε and TBK1 should be detected at elevated temperatures compared to the control samples. This "thermal shift" confirms direct target engagement.[12]

Therapeutic Implications and Applications

The inhibition of IKKε and TBK1 by this compound has shown promise in various disease models.

-

Metabolic Diseases: In obese mice, this compound administration leads to weight loss, improved insulin sensitivity, and reduced hepatic steatosis.[5] This is attributed to the role of IKKε and TBK1 in promoting low-grade chronic inflammation associated with metabolic disorders.[1]

-

Cancer: IKKε and TBK1 are implicated in oncogenesis through various mechanisms, including the activation of NF-κB and autophagy.[3][14] this compound has been shown to reduce proliferation, migration, and invasion of melanoma and endometrial cancer cells.[8][9] In vivo studies have also demonstrated its ability to reduce tumor growth.[8]

-

Inflammatory and Autoimmune Diseases: Given the central role of IKKε and TBK1 in inflammation, this compound is being investigated for various inflammatory conditions.[1] For example, it has shown efficacy in animal models of autoimmune encephalomyelitis by inhibiting dendritic cell maturation and T-cell responses.[2]

-

Atherosclerosis: this compound has been reported to improve diet-induced hypertriglyceridemia and hypercholesterolemia and protect against atherogenesis in mice.[15] This effect is partly due to the upregulation of bile acid synthesis, which increases cholesterol excretion.[15]

References

- 1. invivogen.com [invivogen.com]

- 2. academic.oup.com [academic.oup.com]

- 3. mdpi.com [mdpi.com]

- 4. Functionally distinct effects of the C-terminal regions of IKKε and TBK1 on type I IFN production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. immune-system-research.com [immune-system-research.com]

- 6. An inhibitor of the protein kinases TBK1/IKKε improves obesity-related metabolic dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Specific IKKε/TBK1 Inhibitor this compound Suppresses Human Melanoma by the Inhibition of Autophagy, NF-κB and MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TBK1 inhibitor this compound exerts anti-cancer effects against endometrial cancer by regulating AKT/NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of distinct molecular interactions responsible for IRF3 and IRF7 phosphorylation and subsequent dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Structural Basis of IRF-3 Activation Upon Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The TBK1/IKKε inhibitor this compound improves dyslipidemia and prevents atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

Amlexanox: A Dual-Action Modulator of Nonsense-Mediated mRNA Decay for Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nonsense mutations, responsible for approximately 11% of all genetic disease-causing mutations, introduce premature termination codons (PTCs) into messenger RNA (mRNA), leading to the production of truncated, nonfunctional proteins.[1] The cell employs a quality control mechanism known as nonsense-mediated mRNA decay (NMD) to degrade these aberrant transcripts, preventing the accumulation of potentially harmful protein fragments. Amlexanox, a drug with a history of clinical use for aphthous ulcers and asthma, has emerged as a promising therapeutic candidate for diseases caused by nonsense mutations due to its dual mechanism of action: inhibition of NMD and promotion of translational readthrough of PTCs. This technical guide provides a comprehensive overview of the current understanding of this compound's role in modulating NMD, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Introduction to Nonsense-Mediated mRNA Decay (NMD)

Nonsense-mediated mRNA decay is a crucial surveillance pathway that selectively degrades mRNAs containing PTCs. The core of the NMD machinery involves a group of proteins called the "UPF" factors (UPF1, UPF2, and UPF3). When a ribosome translating an mRNA encounters a PTC, the release factors eRF1 and eRF3 are recruited. If an exon junction complex (EJC) is present downstream of the PTC, a typical scenario for premature termination, the SURF complex (SMG1, UPF1, eRF1, eRF3) forms. This leads to the phosphorylation of UPF1 by the SMG1 kinase, triggering a cascade of events that ultimately results in the recruitment of decapping and deadenylating enzymes, leading to the degradation of the faulty mRNA.

This compound: A Dual-Pronged Approach to Restoring Gene Expression

This compound has been identified as a molecule capable of rescuing the expression of genes harboring nonsense mutations through two distinct but complementary mechanisms:

-

Inhibition of NMD: this compound treatment has been shown to stabilize PTC-containing mRNAs, preventing their degradation by the NMD pathway. This increases the available pool of mRNA transcripts for potential translation into protein.

-

Promotion of Translational Readthrough: In addition to stabilizing the mRNA, this compound facilitates the translational machinery in "reading through" the premature stop codon, allowing for the synthesis of a full-length, functional protein.

This dual activity makes this compound a particularly attractive candidate for therapeutic development, as it addresses both the mRNA instability and the premature termination of translation caused by nonsense mutations.[1]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative effects of this compound on mRNA levels and protein expression from various preclinical studies.

Table 1: Effect of this compound on Nonsense-Containing mRNA Levels

| Cell Line/Model | Gene with Nonsense Mutation | This compound Concentration | Treatment Duration | Fold Increase in mRNA Level | Reference |

| Charcot-Marie-Tooth Patient-derived Neuronal Progenitors | GDAP1 (p.Ser194) | 100 µM | 20 hours | 3.35-fold | [1] |

| Choroideremia Patient Fibroblasts | CHM (p.Arg270) | 300 µM | 24 hours | From 18% to 73% of normal levels | [2] |

| Choroideremia Patient Fibroblasts | CHM (p.Tyr42*) | 300 µM | 24 hours | From 83% to 96% of normal levels | [2] |

| Lung Cancer Cells (Calu-6) | p53 | 25 µM | Not Specified | > 2-fold | [3] |

| Recessive Dystrophic Epidermolysis Bullosa Keratinocytes | COL7A1 | 250 µM | Not Specified | Variable increase in 3 out of 4 cell lines | [4] |

Table 2: Effect of this compound on Protein Restoration

| Cell Line/Model | Gene with Nonsense Mutation | This compound Concentration | Outcome | Reference |

| Charcot-Marie-Tooth Patient-derived Neuronal Progenitors | GDAP1 (p.Ser194*) | 100 µM | Restoration of GDAP1 protein expression observed via immunofluorescence. | [1] |

| Lung Cancer Cells (Calu-6) | p53 | Not Specified | Detection of truncated p53 protein via Western blot. | [3] |

| Duchenne Muscular Dystrophy Cells | Dystrophin | Not Specified | Synthesis of full-length dystrophin observed. | [5] |

| Cystic Fibrosis Cells | CFTR | Not Specified | Synthesis of full-length CFTR observed. | [5] |

Signaling Pathways and Mechanism of Action

The precise molecular target of this compound within the NMD pathway is an area of active investigation. However, current evidence points towards an interaction with the core NMD factor, UPF1. Studies have shown that this compound treatment leads to an increase in the phosphorylated form of UPF1.[4] This suggests that this compound may modulate the activity of the SMG1 kinase or interfere with the dephosphorylation of UPF1, thereby disrupting the NMD process.

Below is a diagram illustrating the canonical NMD pathway and the proposed point of intervention for this compound.

Caption: The Nonsense-Mediated mRNA Decay (NMD) pathway and the putative role of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on NMD and protein expression.

Quantitative Real-Time PCR (qRT-PCR) for mRNA Quantification

This protocol is designed to quantify the levels of a specific nonsense-containing mRNA in cells treated with this compound.

Materials:

-

RNA extraction kit (e.g., TRIzol, Qiagen RNeasy)

-

Reverse transcription kit (e.g., M-MLV Reverse Transcriptase)

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers for the target mRNA and a housekeeping gene (e.g., GAPDH, TBP)

-

RNase-free water, tubes, and tips

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 20-24 hours).[1][2]

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target gene or housekeeping gene, and the synthesized cDNA.

-

qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for both the target and housekeeping genes. Calculate the relative mRNA expression levels using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated controls.

Caption: Workflow for quantifying mRNA levels using qRT-PCR.

Immunofluorescence for Protein Localization and Expression

This protocol allows for the visualization of the restored full-length protein within cells following this compound treatment.

Materials:

-

Cells cultured on coverslips or chamber slides

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody specific to the target protein

-

Fluorophore-conjugated secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound or vehicle control.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in the blocking solution overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

References

- 1. This compound: Readthrough Induction and Nonsense-Mediated mRNA Decay Inhibition in a Charcot–Marie–Tooth Model of hiPSCs-Derived Neuronal Cells Harboring a Nonsense Mutation in GDAP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Rescue of nonsense mutations by this compound in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound enhances premature termination codon read-through in COL7A1 and expression of full length type VII collagen: potential therapy for recessive dystrophic epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Amlexanox for Rare Genetic Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlexanox is a small molecule drug with a history of clinical use for inflammatory and allergic conditions, such as aphthous ulcers and asthma.[1][2][3] Originally developed by Takeda Pharmaceuticals, its primary characterized mechanism involves anti-inflammatory, anti-allergic, and immunomodulatory properties.[1] More recently, research has illuminated a novel and compelling application for this compound: the treatment of rare genetic diseases caused by nonsense mutations.[1][4]

This guide provides an in-depth technical overview of this compound's core mechanisms, relevant signaling pathways, and experimental applications in the context of rare disease research. It is intended to serve as a resource for professionals in drug discovery and development.

Core Mechanism of Action in Genetic Disease

Nonsense mutations introduce a premature termination codon (PTC) into the mRNA sequence, leading to two primary detrimental outcomes: the degradation of the mutant mRNA via the nonsense-mediated mRNA decay (NMD) surveillance pathway, and the production of a truncated, non-functional protein if translation does occur.[5][6] this compound uniquely addresses both issues through a dual mechanism of action.[4][5]

Inhibition of Nonsense-Mediated mRNA Decay (NMD)

This compound inhibits the NMD pathway, a cellular quality control process that degrades mRNAs containing PTCs.[1][7] By interfering with NMD, this compound stabilizes and increases the cellular quantity of these nonsense-containing mRNAs, making them available for translation.[4][6] This action is crucial as it increases the substrate pool for the second part of its mechanism.

Promotion of Premature Termination Codon (PTC) Readthrough

This compound helps the ribosome bypass the PTC, allowing for the incorporation of a near-cognate amino acid and the synthesis of a full-length, and potentially functional, protein.[7][8] This readthrough capability, combined with NMD inhibition, creates a synergistic effect, significantly enhancing the potential for functional protein restoration from a mutated gene.[5]

Key Signaling Pathways and Cellular Processes Modulated by this compound

This compound's effects extend beyond NMD and readthrough, influencing several key signaling pathways. Its primary targets are the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase epsilon (IKKε).[1][3][9] Inhibition of these kinases modulates downstream inflammatory and metabolic pathways.

NMD Inhibition and PTC Readthrough Workflow

The dual-action mechanism of this compound offers a promising therapeutic strategy for diseases caused by nonsense mutations. The workflow begins with the stabilization of the PTC-containing mRNA, followed by ribosomal readthrough to produce a full-length protein.

TBK1/IKKε Signaling Pathway

This compound directly inhibits TBK1 and IKKε, key kinases that regulate inflammatory responses.[9] This inhibition prevents the activation of transcription factors like IRF3 and NF-κB, which are responsible for producing type I interferons and other inflammatory cytokines.[9][10]

Akt/mTOR Signaling Pathway

In certain cellular contexts, such as glioblastoma, this compound has been shown to suppress the Akt-mTOR signaling pathway.[11][12] This pathway is a central regulator of cell growth, proliferation, and survival. By inhibiting this pathway, this compound can induce apoptosis and inhibit cell viability.[11]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: Efficacy of this compound in In Vitro Models of Genetic Diseases

| Disease Model | Cell Type | Target Gene & Mutation | This compound Conc. | Treatment Duration | Key Result | Citation |

|---|---|---|---|---|---|---|

| Charcot-Marie-Tooth | hiPSC-derived Neuronal Progenitors | GDAP1 (c.581C>G, p.Ser194*) | 100 µM | 20 hours | 3.35-fold increase in GDAP1 mRNA | [5][13] |

| Duchenne Muscular Dystrophy (DMD) | Patient-derived myoblasts | Dystrophin (Nonsense) | 25 µM | Not Specified | Restoration of full-length dystrophin protein | [6][14] |

| Cystic Fibrosis (CF) | Patient-derived cells (6CFSMEo-) | CFTR (Nonsense) | 25 µM | Not Specified | Restoration of full-length CFTR protein | [6][14] |

| Colorectal Cancer | HCT-116 cells | NMD Reporter Vector | 100 µM | Not Specified | 2-fold increase in reporter expression |[15] |

Table 2: this compound Effects on Signaling Pathways

| Cellular Context | Pathway Component | Effect of this compound | Concentration | Citation |

|---|---|---|---|---|

| Microglial Cells (BV2) | STAT3 Phosphorylation | Significant Reduction | Dose-dependent | [16] |

| Microglial Cells (BV2) | p38 MAPK Phosphorylation | Significant Inhibition | Dose-dependent | [16] |

| Glioblastoma Cells (U87 MG) | Akt Activation | Reversal of TMZ-induced activation | Not Specified | [11] |

| Glioblastoma Cells (U87 MG) | mTOR Phosphorylation | Enhanced Suppression | Not Specified |[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

In Vitro Treatment of hiPSC-Derived Neuronal Cells

This protocol is adapted from studies on Charcot-Marie-Tooth disease models.[5][13]

Objective: To assess the effect of this compound on target mRNA and protein levels in neuronal cells harboring a nonsense mutation.

Materials:

-

hiPSC-derived neuronal progenitors (NPs) from a patient with a nonsense mutation.

-

Cell culture plates (12-well), coated with Geltrex.

-

Standard neuronal cell culture medium.

-

This compound powder (stored at -20°C).

-

G418 (aminoglycoside, as a positive control for readthrough).

-

Reagents for RNA extraction (e.g., TRIzol).

-

Reagents for RT-qPCR (reverse transcriptase, primers, SYBR Green).

-

Reagents for immunocytochemistry (fixative, primary/secondary antibodies, DAPI).

Procedure:

-

Cell Seeding: Seed patient-derived NPs at a density of 500,000 cells per well in a 12-well plate previously coated with Geltrex.

-

Cell Culture: Culture the cells, changing the medium every day. Allow cells to differentiate for 4 days post-seeding before treatment.

-

Preparation of Treatment Media: Prepare fresh treatment media by diluting this compound in the culture medium to a final concentration of 100 µM. Prepare a positive control medium with G418 at 1 mg/mL. An untreated control (vehicle only) must be included.

-

Treatment: At day 14 of culture (or 4 days post-seeding), remove the existing medium and add the prepared treatment media (this compound, G418, or vehicle control) to the respective wells.

-

Incubation: Incubate the cells for 20 hours under standard culture conditions.

-

Endpoint Analysis: After 20 hours, proceed with endpoint analyses:

-

For RT-qPCR: Stop the treatment by aspirating the medium and immediately adding RNA extraction reagent (e.g., TRIzol) to the wells to lyse the cells. Purify RNA according to the manufacturer's protocol, followed by reverse transcription and quantitative PCR to measure the level of the target mRNA (e.g., GDAP1). Use a housekeeping gene (e.g., TBP or GAPDH) for normalization.[5][6]

-

For Immunocytochemistry: Aspirate the medium and fix the cells on the slides. Perform staining with a primary antibody against the target protein (e.g., GDAP1) and a fluorescently labeled secondary antibody. Use DAPI for nuclear counterstaining.[13]

-

For Western Blotting: Lyse cells and extract total protein. Perform SDS-PAGE and transfer to a membrane. Probe with a primary antibody against the target protein and a suitable secondary antibody for detection.[4]

-

NMD Reporter Assay

This protocol is based on the methodology used in colorectal cancer cells to quantify NMD inhibition.[15]

Objective: To quantify the NMD-inhibiting activity of this compound using a reporter system.

Materials:

-

HCT-116 cells (or other suitable cell line).

-

A dual-luciferase reporter plasmid system where a reporter gene (e.g., Renilla luciferase) contains a PTC, making it a substrate for NMD. A second reporter (e.g., Firefly luciferase) on the same or a co-transfected plasmid serves as a control.

-

Cell culture reagents and plates.

-

Transfection reagent.

-

This compound.

-

Dual-luciferase assay kit.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HCT-116 cells in a multi-well plate at a density appropriate for transfection the following day.

-

Transfection: Transfect the cells with the NMD reporter plasmid(s) using a suitable transfection reagent according to the manufacturer's protocol.

-

Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 100 µM) or vehicle control.

-

Incubation: Incubate for a defined period (e.g., 24 hours).

-

Luciferase Assay: Lyse the cells and measure the activity of both the NMD-sensitive reporter (Renilla) and the control reporter (Firefly) using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Calculate the ratio of Renilla to Firefly luciferase activity for both treated and untreated samples. An increase in this ratio in this compound-treated cells indicates inhibition of NMD.

Conclusion and Future Directions

This compound presents a compelling "dual-action" therapeutic strategy for a subset of rare genetic disorders caused by nonsense mutations.[4] Its ability to both preserve mutant mRNA transcripts and promote the synthesis of full-length proteins makes it a unique candidate for drug repurposing.[5][7] Furthermore, its well-documented anti-inflammatory and metabolic effects via inhibition of pathways like TBK1/IKKε and Akt/mTOR suggest it may provide benefits beyond simple protein restoration.[9][11]

Future research should focus on several key areas:

-

Clinical Trials: Rigorous clinical trials are needed to validate the preclinical findings in patients with diseases like Charcot-Marie-Tooth, Cystic Fibrosis, and Duchenne Muscular Dystrophy.[1]

-

Analog Development: The development of this compound analogs with improved potency and specificity could enhance therapeutic efficacy and reduce potential off-target effects.[17]

-

Biomarker Identification: Identifying biomarkers to predict which patients are most likely to respond to this compound treatment will be crucial for personalized medicine approaches.

The continued exploration of this compound and its mechanisms holds significant promise for developing novel treatments for the rare disease community.

References

- 1. fortuitypharma.com [fortuitypharma.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. This compound: A Novel Therapeutic for Atopic, Metabolic, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rescue of nonsense mutations by this compound in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Readthrough Induction and Nonsense-Mediated mRNA Decay Inhibition in a Charcot–Marie–Tooth Model of hiPSCs-Derived Neuronal Cells Harboring a Nonsense Mutation in GDAP1 Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fortuitypharma.com [fortuitypharma.com]

- 8. Readthrough Activators and Nonsense-Mediated mRNA Decay Inhibitor Molecules: Real Potential in Many Genetic Diseases Harboring Premature Termination Codons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound Enhances Temozolomide-Induced Antitumor Effects in Human Glioblastoma Cells by Inhibiting IKBKE and the Akt-mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound and UPF1 Modulate Wnt Signaling and Apoptosis in HCT-116 Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound attenuates LPS-induced neuroinflammatory responses in microglial cells via inhibition of NF–κB and STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. vivo.weill.cornell.edu [vivo.weill.cornell.edu]

Amlexanox: A Technical Guide to its Therapeutic Potential in Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amlexanox, a drug with a history of use in treating asthma and aphthous ulcers, has emerged as a promising therapeutic candidate for a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). This technical guide provides an in-depth overview of the core scientific evidence supporting the metabolic benefits of this compound. Through its unique mechanism of action as a selective inhibitor of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), this compound addresses key pathological features of metabolic disease, including chronic low-grade inflammation, insulin resistance, and dysregulated energy metabolism. This document summarizes key preclinical and clinical findings, presents detailed experimental protocols for cited studies, and visualizes the underlying signaling pathways to facilitate further research and development in this area.

Mechanism of Action

This compound's therapeutic effects in metabolic disorders are primarily attributed to its selective inhibition of two key inflammatory kinases: IKKε and TBK1.[1][2][3] In the context of obesity, these kinases are upregulated in metabolic tissues like the liver and adipose tissue, contributing to a state of chronic, low-grade inflammation that is a hallmark of insulin resistance.[1][3][4]

By inhibiting IKKε and TBK1, this compound initiates a cascade of beneficial metabolic effects:

-

Increased Energy Expenditure: this compound promotes a shift in energy balance towards increased expenditure.[1][3] This is achieved, in part, through the "beiging" of white adipose tissue (WAT), a process characterized by the emergence of brown-like adipocytes that are rich in mitochondria and express uncoupling protein 1 (UCP1).[5][6] This leads to increased thermogenesis, the production of heat, which contributes to weight loss.[5][7]

-

Enhanced Insulin Sensitivity: The drug improves the body's response to insulin, a critical factor in managing type 2 diabetes.[1][8] This is achieved through multiple mechanisms, including the suppression of inflammation-induced insulin resistance and the modulation of signaling pathways that regulate glucose uptake and metabolism.[4][9]

-

Reduced Hepatic Steatosis: this compound has been shown to reverse the accumulation of fat in the liver (hepatic steatosis), a key feature of NAFLD.[9][10] This is linked to its ability to improve lipid metabolism and reduce inflammation within the liver.[9][11]

-

Attenuation of Inflammation: By targeting IKKε and TBK1, this compound directly addresses the chronic inflammation that drives many of the pathologies associated with metabolic disorders.[1][4] It reduces the expression of pro-inflammatory cytokines in adipose tissue, contributing to a more favorable metabolic environment.[12]

Preclinical Evidence: Efficacy in Animal Models

Numerous studies in diet-induced obese (DIO) and genetically obese mouse models have demonstrated the profound metabolic benefits of this compound.

Effects on Body Weight and Composition

Treatment with this compound consistently leads to significant weight loss in obese mice, without affecting food intake.[1][11] This weight loss is primarily driven by a reduction in fat mass.[11]

| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference(s) |

| Body Weight | Diet-Induced Obese (DIO) Mice | This compound (25 mg/kg/day) | Vehicle | ~10g weight loss after 4 weeks | [12] |

| Adipose Tissue Mass | DIO Mice | This compound (25 mg/kg/day) | Vehicle | Significant decrease | [11] |

Improvements in Glucose Homeostasis and Insulin Sensitivity

This compound significantly improves glucose tolerance and enhances insulin sensitivity in obese and diabetic mouse models.[8][11]

| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference(s) |

| Glucose Tolerance Test (GTT) | DIO Mice | This compound (25 mg/kg/day) | Vehicle | ~30-40% reduction in Area Under the Curve (AUC) | [11] |

| Fasting Serum Insulin | DIO Mice | This compound (25 mg/kg/day) | Vehicle | Significant reduction | [11] |

| Insulin Sensitivity | DIO Mice | This compound | Vehicle | Improved insulin responsiveness to normal diet levels | [8] |

Increased Energy Expenditure and Thermogenesis

A key mechanism underlying this compound-induced weight loss is the enhancement of energy expenditure through increased thermogenesis.[1][11]

| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference(s) |

| Oxygen Consumption (VO2) | DIO Mice | This compound (25 mg/kg/day) | Vehicle | Significantly higher oxygen consumption | [11] |

| Body Temperature | High-Fat Diet-fed Mice | This compound | Vehicle | ~1°C increase, restoring to normal diet levels | [11] |

Reduction of Hepatic Steatosis and Inflammation

This compound has demonstrated the ability to reverse fatty liver and reduce inflammation in animal models of NAFLD.[9][10]

| Parameter | Animal Model | Treatment Group | Control Group | Outcome | Reference(s) |

| Hepatic Steatosis | NAFLD Mice | This compound | Vehicle | Reversal of glucose and lipid metabolic disturbance and hepatic steatosis | [9] |

| Inflammatory Gene Expression (Adipose Tissue) | ob/ob Mice | This compound | Vehicle | Reduced expression of inflammatory genes and macrophage markers | [11] |

Clinical Evidence: Human Trials

The promising preclinical findings have led to clinical investigations of this compound in patients with metabolic disorders. A notable proof-of-concept study (NCT01842282) evaluated the safety and efficacy of this compound in obese patients with type 2 diabetes and NAFLD.[6][13][14]

Effects on Glycemic Control

The clinical trial demonstrated that this compound can improve glycemic control in a subset of patients with type 2 diabetes.[6][14][15]

| Parameter | Patient Population | Treatment Group | Placebo Group | Outcome | Reference(s) |

| Hemoglobin A1c (HbA1c) | Obese, Type 2 Diabetes, NAFLD | This compound (50 mg, 3x daily) | Placebo | Statistically significant reduction in HbA1c | [14][15] |

| Fructosamine | Obese, Type 2 Diabetes, NAFLD | This compound (50 mg, 3x daily) | Placebo | Statistically significant reduction | [14] |

Note: One patient in the open-label portion of the trial experienced a 0.6% reduction in HbA1c.[14]

Effects on Insulin Sensitivity and Hepatic Steatosis

A subset of patients in the clinical trial who exhibited higher baseline levels of inflammation showed improvements in insulin sensitivity and a reduction in liver fat.[6][14]

| Parameter | Patient Population | Outcome | Reference(s) |

| Insulin Sensitivity | Responder sub-group | Improved insulin sensitivity | [6][14] |

| Hepatic Steatosis | Responder sub-group | Improved fatty liver disease | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for preclinical evaluation.

Figure 1: this compound signaling pathway in metabolic regulation.

Figure 2: Preclinical experimental workflow for evaluating this compound.

Detailed Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model and this compound Administration

Objective: To induce an obese and insulin-resistant phenotype in mice that mimics human metabolic syndrome for the evaluation of this compound's therapeutic effects.

Materials:

-

Male C57BL/6J mice (e.g., 6-8 weeks old)

-

High-fat diet (HFD), typically 45-60% kcal from fat

-

Standard chow diet (for control group)

-

This compound powder

-

Vehicle solution (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

Procedure:

-

Acclimate mice to the animal facility for at least one week.

-

Randomly assign mice to either the HFD or standard chow diet group.

-

Feed the mice their respective diets for a period of 8-12 weeks to induce obesity and insulin resistance in the HFD group.

-

After the diet induction period, randomly assign the HFD-fed mice to either the this compound treatment group or the vehicle control group.

-

Prepare the this compound dosing solution by suspending the powder in the vehicle at the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 10 mL/kg dosing volume).

-

Administer this compound or vehicle to the respective groups daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

-

Monitor body weight and food intake regularly throughout the study.

Hyperinsulinemic-Euglycemic Clamp

Objective: To assess whole-body and tissue-specific insulin sensitivity in conscious, unrestrained mice.

Materials:

-

Surgically catheterized mice (jugular vein for infusion, carotid artery for sampling)

-

Infusion pumps

-

Humulin R (human insulin)

-

[3-³H]glucose tracer

-

Dextrose solution (20%)

-

Blood glucose meter and strips

Procedure:

-

Surgical Catheterization: Five to seven days prior to the clamp, surgically implant catheters into the right jugular vein and left carotid artery of the mice. Allow the mice to recover fully.

-

Fasting: On the day of the clamp, fast the mice for 5-6 hours.

-

Tracer Equilibration: Initiate a primed-continuous infusion of [3-³H]glucose to assess basal glucose turnover.

-

Basal Period: After a 90-minute equilibration period, collect a basal blood sample to measure fasting glucose, insulin, and [3-³H]glucose specific activity.

-

Clamp Period:

-

Begin a continuous infusion of human insulin at a constant rate (e.g., 2.5 mU/kg/min).

-

Simultaneously, begin a variable infusion of 20% dextrose.

-

Monitor blood glucose every 5-10 minutes and adjust the dextrose infusion rate to maintain euglycemia (typically 120-140 mg/dL).

-

-

Steady State: Once a steady state of glucose infusion is reached (usually after 60-90 minutes), collect blood samples to determine plasma insulin and [3-³H]glucose specific activity.

-

Tissue-Specific Glucose Uptake (Optional): A bolus of 2-deoxy-[¹⁴C]glucose can be administered to measure glucose uptake in specific tissues.

-

Data Analysis: Calculate the glucose infusion rate (GIR) as an index of whole-body insulin sensitivity. Use tracer data to calculate hepatic glucose production and whole-body glucose disposal.

RNA Isolation from Adipose Tissue and RNA-Sequencing

Objective: To isolate high-quality RNA from adipose tissue for subsequent gene expression analysis by RNA-sequencing.

Materials:

-

Adipose tissue samples (snap-frozen in liquid nitrogen)

-

TRIzol reagent or similar phenol-based lysis solution

-

Chloroform

-

Isopropanol

-

75% Ethanol

-

RNase-free water, tubes, and pipette tips

-

RNA purification kit (e.g., RNeasy Mini Kit, Qiagen)

-

DNase I

-

Spectrophotometer (e.g., NanoDrop)

-

Bioanalyzer (e.g., Agilent 2100)

-

RNA sequencing library preparation kit

Procedure:

-

Homogenization: Homogenize frozen adipose tissue (~50-100 mg) in 1 mL of TRIzol reagent using a mechanical homogenizer.

-

Phase Separation:

-

Incubate the homogenate at room temperature for 5 minutes.

-

Add 200 µL of chloroform, vortex vigorously for 15 seconds, and incubate at room temperature for 3 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

-

RNA Precipitation:

-

Carefully transfer the upper aqueous phase to a new RNase-free tube.

-

Add 500 µL of isopropanol, mix by inversion, and incubate at room temperature for 10 minutes.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

-

-

RNA Wash:

-

Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.

-

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

-

-

RNA Resuspension:

-

Carefully remove all of the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry.

-

Resuspend the RNA in an appropriate volume of RNase-free water.

-

-

DNase Treatment and Purification (Optional but Recommended): To remove any contaminating genomic DNA, treat the RNA with DNase I and further purify using a column-based kit according to the manufacturer's instructions.

-

Quality Control:

-

Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.

-

Evaluate RNA integrity (RIN score) using a Bioanalyzer. A RIN score of >7 is generally considered suitable for RNA-seq.

-

-

Library Preparation and Sequencing:

-

Prepare sequencing libraries from the high-quality RNA using a suitable library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

-

Sequence the prepared libraries on a high-throughput sequencing platform.

-

Conclusion and Future Directions

The collective evidence from preclinical and clinical studies strongly supports the therapeutic potential of this compound in the management of metabolic disorders. Its unique mechanism of action, targeting the inflammatory kinases IKKε and TBK1, offers a novel approach to simultaneously address multiple facets of these complex diseases.

Future research should focus on:

-

Identifying Predictive Biomarkers: As suggested by the clinical trial results, identifying patients who are most likely to respond to this compound treatment based on their baseline inflammatory status will be crucial for personalized medicine approaches.

-

Long-term Efficacy and Safety: Larger and longer-duration clinical trials are needed to fully establish the long-term efficacy and safety profile of this compound for the treatment of obesity, type 2 diabetes, and NAFLD.

-

Combination Therapies: Investigating the potential synergistic effects of this compound in combination with other metabolic drugs could lead to more effective treatment strategies.

-

Exploring a Wider Range of Metabolic Diseases: The therapeutic potential of this compound may extend to other metabolic and inflammatory conditions, warranting further investigation.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. peerj.com [peerj.com]

- 3. Variations in body weight, food intake and body composition after long-term high-fat diet feeding in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correlation between liver histology and novel magnetic resonance imaging in adult patients with non-alcoholic fatty liver disease – MRI accurately quantifies hepatic steatosis in NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Real-World HbA1c Changes Among Type 2 Diabetes Mellitus Patients Initiating Treatment With a 1.0 Mg Weekly Dose of Semaglutide for Diabetes | Published in Journal of Health Economics and Outcomes Research [jheor.org]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Highly efficient method for isolation of total RNA from adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bulk RNAseq - Mouse Adipose Tissue - University of Minnesota TMCs [protocols.io]

- 14. Calculation of Glucose Dose for Intraperitoneal Glucose Tolerance Tests in Lean and Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of IKKε and TBK1 improves glucose control in a subset of patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Amlexanox Treatment Protocol for In Vitro Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amlexanox is a selective inhibitor of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase-ε (IKKε), which are crucial components of innate immune signaling pathways. By competitively binding to the ATP-binding site of these enzymes, this compound effectively blocks downstream signaling cascades, including the activation of interferon regulatory factor 3 (IRF3) and NF-κB. Its anti-inflammatory and anti-allergic properties have led to its clinical use for conditions like aphthous ulcers and asthma.[1] In the context of in vitro research, this compound is a valuable tool for investigating inflammatory diseases, metabolic disorders, neuroinflammation, and cancer.[2][3][4][5] This document provides detailed protocols for the in vitro application of this compound in cell culture, including data on effective concentrations, and methodologies for assessing its biological effects.

Data Presentation: Efficacy of this compound in Various In Vitro Models

The following tables summarize the quantitative data on the effects of this compound across different cell types and experimental conditions.

Table 1: IC50 Values and Effective Concentrations of this compound

| Parameter | Value | Cell Line/System | Source(s) |

| IC50 (IKKε/TBK1 inhibition) | ~1-2 µM | Enzyme activity assay | [2][6] |

| Effective Concentration | 10-50 µM | Melanoma cells (SK-Mel-28, A375M) | [2] |

| Effective Concentration | 12, 25, 50 µM | 3T3-L1 adipocytes | |

| Effective Concentration | 5, 10, 75 µg/mL | Human PBMCs, B cells | [3] |

| Effective Concentration | Up to 6 µM | BV2 microglial cells | [7] |

| Effective Concentration | 100 µM | Endometrial cancer cells | |

| Effective Concentration | 250 µM | RDEB patient-derived cells | [8] |

| Effective Concentration | 100 µM | Neuronal progenitor cells | [9] |

Table 2: Summary of this compound Effects in In Vitro Studies

| Cell Type | This compound Concentration | Treatment Duration | Observed Effect | Source(s) |

| 3T3-L1 adipocytes | 12, 25, 50 µM | 1 hour | Increased phosphorylation of TBK1 at Ser172 and blocked poly(I:C)-stimulated phosphorylation of IRF3. | |

| Melanoma cells (SK-Mel-28, A375M) | 10-50 µM | 48 hours | Reduced cell proliferation and viability. | [2] |

| Human PBMCs | 75 µg/mL | 60 minutes | Inhibition of type I interferon production induced by various stimuli. | [3] |

| Human B cells | 5, 10 µg/mL | 6 days | Decreased B cell proliferation and differentiation into plasmablasts. | [3] |

| RAW264.7 macrophages | Various | 2 hours pre-treatment | Inhibition of LPS-induced production of NO, TNF-α, and IL-6. | [4] |

| RDEB patient-derived cells | 250 µM | 48 hours | Increased expression of full-length type VII collagen. | [8] |

| BV2 microglial cells | Up to 6 µM | 24 hours | No significant cytotoxicity; significant reduction in LPS-induced TNF-α, CCL2, and CXCL10 mRNA levels. | [7] |

| Endometrial cancer cells | 100 µM | 24-72 hours | Inhibition of cell proliferation. | |

| Neuronal progenitor cells | 100 µM | 20 hours | Significant increase in GDAP1 mRNA levels (3.35-fold). | [9] |

| Human Aortic Endothelial Cells | 100 µM | 10 hours | Attenuation of TNF-α induced monocyte adhesion. | [5] |